molecular formula C20H13ClFN3O2S2 B2852378 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1260985-86-1

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2852378
CAS No.: 1260985-86-1
M. Wt: 445.91
InChI Key: RLLPRQUAUPUUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 4-chlorophenyl group at position 3 of the pyrimidinone ring, contributing electron-withdrawing effects.
  • A sulfanyl (-S-) bridge at position 2, linked to an acetamide moiety.
  • An N-(4-fluorophenyl) substituent on the acetamide group, introducing a fluorine atom para to the amide linkage.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2S2/c21-12-1-7-15(8-2-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-14-5-3-13(22)4-6-14/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLPRQUAUPUUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Group

  • N-(4-Methylphenyl) analog (): Replacing the 4-fluorophenyl with a 4-methylphenyl group increases electron-donating capacity. The compound (ZINC2719985) shares the thieno[3,2-d]pyrimidinone core and 4-chlorophenyl group but differs in acetamide substitution .
  • N-(2-Isopropylphenyl) analog (): Incorporation of a bulky isopropyl group ortho to the acetamide introduces steric hindrance, which may reduce binding affinity but improve metabolic stability. The fused cyclopenta ring in this analog increases molecular rigidity and lipophilicity .

Core Modifications

  • Pyrimidine Derivatives (): Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide feature a simpler pyrimidine core without the fused thiophene.
  • Chromenone-Containing Analogs (): Example 83 in includes a chromenone (benzopyran-4-one) core instead of thienopyrimidinone. The chromenone system provides a planar aromatic surface for π-π interactions, while fluorine substituents enhance electronegativity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thieno[3,2-d]pyrimidinone 4-Cl (pyrimidine), 4-F (amide) ~443.9 (calculated) Not reported High lipophilicity, dual halogenation N/A
N-(4-Methylphenyl) analog Thieno[3,2-d]pyrimidinone 4-Cl (pyrimidine), 4-Me (amide) ~440.0 (ZINC2719985) Not reported Enhanced electron-donating effects
N-(2-Isopropylphenyl) analog Cyclopenta-fused thienopyrimidine 4-Cl, isopropylphenyl ~484.0 (calculated) Not reported Increased rigidity, steric bulk
Example 83 () Chromenone-pyrazolopyrimidine 3-fluoro-4-isopropoxyphenyl 571.2 (M++1) 302–304 Planar chromenone, fluorinated groups
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4-Cl, diamino-pyrimidine ~326.8 (calculated) Crystal data Hydrogen-bonding via amino groups

Research Implications

  • Structure-Activity Relationships (SAR) : The 4-fluorophenyl group in the target compound may improve target selectivity compared to methyl or methoxy substituents () due to its electronegativity .
  • Crystallographic Insights : Analogous compounds in exhibit stable sulfanyl-acetamide conformations, suggesting similar hydrogen-bonding patterns in the target compound .
  • Synthetic Scalability : High-yield coupling methods () support scalable production of derivatives for pharmacological screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.